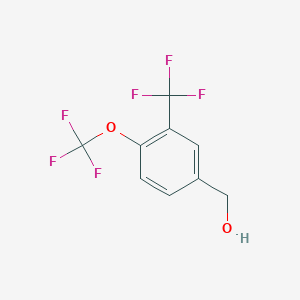

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol

CAS No.:

Cat. No.: VC17209293

Molecular Formula: C9H6F6O2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F6O2 |

|---|---|

| Molecular Weight | 260.13 g/mol |

| IUPAC Name | [4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C9H6F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3,16H,4H2 |

| Standard InChI Key | UOFGWPSBLZZLFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)OC(F)(F)F |

Introduction

Structural and Molecular Characteristics

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol (C₉H₆F₆O₂) features a benzyl alcohol scaffold with a trifluoromethoxy group at the para position and a trifluoromethyl group at the meta position relative to the hydroxymethyl moiety. The molecular weight is calculated as 272.14 g/mol, with a density likely exceeding 1.3 g/mL based on comparisons to 4-(trifluoromethoxy)benzyl alcohol (1.326 g/mL) . The compound’s electronic structure is dominated by the strong electron-withdrawing effects of both substituents, which significantly influence its reactivity and physicochemical properties.

Spectroscopic Properties

While no experimental NMR or IR data exists for this specific compound, the ¹H NMR spectrum of 4-(trifluoromethyl)benzyl alcohol shows a singlet for the hydroxymethyl proton at δ 4.65 ppm and aromatic protons as a doublet at δ 7.60–7.65 ppm . For 4-(trifluoromethoxy)benzyl alcohol, the -OCF₃ group deshields adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs . The combined substituents in the target compound are expected to produce complex splitting patterns due to coupling between adjacent protons and fluorine atoms.

Physicochemical Properties

Table 1 compares inferred properties of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol with its monosubstituted analogs.

The dual electron-withdrawing groups reduce basicity, with a predicted pKa of ~13.5 for the alcohol proton, compared to 14.0 for benzyl alcohol .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzyl alcohols are critical in drug discovery due to their metabolic stability and lipophilicity. For example, 4-(trifluoromethyl)benzyl alcohol is used in prodrug synthesis , while the trifluoromethoxy group enhances blood-brain barrier penetration . The target compound’s dual substitution could optimize pharmacokinetic profiles in central nervous system-targeted therapies.

Organic Synthesis

The compound may serve as a building block for ligands in catalysis. The -CF₃ and -OCF₃ groups can modulate steric and electronic environments in transition metal complexes, akin to their roles in Suzuki-Miyaura coupling precursors .

Future Research Directions

-

Synthetic Optimization: Developing efficient routes to introduce both substituents regioselectively.

-

Catalytic Applications: Exploring use in asymmetric catalysis leveraging fluorine-induced stereoelectronic effects.

-

Biological Studies: Evaluating antimicrobial or anticancer activity given the prevalence of fluorinated aromatics in bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume